molecular formula C16H11BrO3 B5842261 7-[(2-bromobenzyl)oxy]-2H-chromen-2-one

7-[(2-bromobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B5842261
M. Wt: 331.16 g/mol
InChI Key: LWNSQWOTVKHEHT-UHFFFAOYSA-N
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Description

7-[(2-Bromobenzyl)oxy]-2H-chromen-2-one is a brominated coumarin derivative characterized by a 2-bromobenzyloxy substituent at the 7-position of the coumarin scaffold. Coumarins are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Properties

IUPAC Name

7-[(2-bromophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-14-4-2-1-3-12(14)10-19-13-7-5-11-6-8-16(18)20-15(11)9-13/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNSQWOTVKHEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

A. Halogenated Benzyloxy Groups

  • 7-[(2-Fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one (): The fluorine atom, being smaller and more electronegative than bromine, reduces steric hindrance and alters electronic effects. This compound’s trimethyl substitution at positions 3, 4, and 8 may enhance metabolic stability compared to the unsubstituted brominated analog.
  • 7-[(3-Chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one () :
    • The chlorine atom and chloromethyl group at position 4 increase molecular weight (335.18 g/mol) and polarity. This substitution pattern may reduce blood-brain barrier penetration compared to the 2-bromobenzyloxy analog.
    • Key Difference : The chloromethyl group introduces a reactive site for further functionalization, which is absent in the brominated compound .

B. Alkoxy Chain Length and Bromine Placement

  • 7-(2-Bromoethoxy)-2H-chromen-2-one (DAP6, ) :
    • A shorter ethoxy linker between the coumarin and bromine atom results in a compact structure. This compound was synthesized with a high yield (90.6%), suggesting efficient reactivity under mild conditions.
    • Key Difference : The shorter chain may limit conformational flexibility, affecting interactions with hydrophobic enzyme pockets .
  • 7-(3-Bromopropoxy)-2H-chromen-2-one (LB50, ): A longer propoxy linker increases hydrophobicity and may enhance passive diffusion across cell membranes. Key Difference: Extended chain length could improve binding to targets requiring deeper cavity penetration .
Substituent Variations at Other Positions

A. Position 4 Modifications

  • 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one (NW-1772, ): The methylaminomethyl group at position 4 confers basicity, enhancing solubility in physiological conditions. This compound exhibited nanomolar MAO-B inhibition (IC₅₀ < 10 nM) and high selectivity (SI > 400). Key Difference: The basic side chain enables reversible enzyme binding, a feature absent in the 7-bromobenzyloxy analog without position 4 modifications .
  • 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one (): Bromination at position 6 and hydroxymethyl at position 4 introduce polar groups, likely reducing cytotoxicity compared to non-hydroxylated analogs.

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